Cas no 870717-93-4 (1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
870717-93-4 structure
Product Name:1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Numero CAS:870717-93-4
MF:C20H22BNO4S
MW:383.26898431778
MDL:MFCD08276778
CID:719157
PubChem ID:24884024
Update Time:2024-10-26

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 1-(Phenylsulfonyl)indole-3-boronic acid pinacol ester
    • 1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • 1-(Phenylsulfonyl)-3-indoleboronic acid pinacol ester
    • 1H-Indole,1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
    • 1-Benzenesulfonyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • OMZLHWZHHPAZPW-UHFFFAOYSA-N
    • 1-(Phenylsulfonyl)-3-indolylboronic acid pinacol ester, 97%
    • 1-(Phenylsulfonyl)-3-indolylboronic acid pinacol ester
    • SY096943
    • VJB71793
    • 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • AS-38211
    • PB29512
    • 1-(Phenylsulfonyl)-3-indoleboronic acid, pinacol ester
    • 1-(Phenylsulfonyl)-1H-indole-3-boronic Acid Pinacol Ester
    • (1-(PHENYLSULFONYL)-1H-INDOL-3-YL)BORONIC ACID PINACOL ESTER
    • CS-B1224
    • MFCD08276778
    • 1-(Phenylsulfonyl)-3-lndoleboronic acid pinacol ester
    • 870717-93-4
    • AKOS016003614
    • DA-30582
    • DTXSID60584674
    • SCHEMBL3528138
    • MDL: MFCD08276778
    • Inchi: 1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-14-22(18-13-9-8-12-16(17)18)27(23,24)15-10-6-5-7-11-15/h5-14H,1-4H3
    • Chiave InChI: OMZLHWZHHPAZPW-UHFFFAOYSA-N
    • Sorrisi: O=S(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 383.13600
  • Massa monoisotopica: 383.1362595g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 637
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 65.9Ų

Proprietà sperimentali

  • Densità: 1.21
  • Punto di fusione: 120-125 °C
  • Punto di ebollizione: 556.4°C at 760 mmHg
  • Punto di infiammabilità: 290.3°C
  • Indice di rifrazione: 1.585
  • PSA: 65.91000
  • LogP: 4.25830

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22; S24/25

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A199009115-5g
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
870717-93-4 95%
5g
$424.20 2023-08-31
Alichem
A199009115-25g
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
870717-93-4 95%
25g
$789.00 2023-08-31
Fluorochem
226224-250mg
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
870717-93-4 95%
250mg
£21.00 2022-02-28
Fluorochem
226224-1g
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
870717-93-4 95%
1g
£51.00 2022-02-28
Fluorochem
226224-5g
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
870717-93-4 95%
5g
£151.00 2022-02-28
Fluorochem
226224-25g
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
870717-93-4 95%
25g
£462.00 2022-02-28
ChemScence
CS-B1224-1g
1-(Phenylsulfonyl)indole-3-boronic acid pinacol ester
870717-93-4 ≥97.0%
1g
$40.0 2022-04-26
ChemScence
CS-B1224-5g
1-(Phenylsulfonyl)indole-3-boronic acid pinacol ester
870717-93-4 ≥97.0%
5g
$111.0 2022-04-26
ChemScence
CS-B1224-10g
1-(Phenylsulfonyl)indole-3-boronic acid pinacol ester
870717-93-4 ≥97.0%
10g
$184.0 2022-04-26
ChemScence
CS-B1224-25g
1-(Phenylsulfonyl)indole-3-boronic acid pinacol ester
870717-93-4 ≥97.0%
25g
$588.0 2021-09-02

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 h, rt → 80 °C
1.2 Reagents: Water
Riferimento
Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C-H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes
Gerardin, Baptiste; et al, Organic Letters, 2022, 24(44), 8164-8169

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Rational Design of Original Fused-Cycle Selective Inhibitors of Tryptophan 2,3-Dioxygenase
Kozlova, Arina; et al, Journal of Medicinal Chemistry, 2021, 64(15), 10967-10980

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Rational Design of Original Fused-Cycle Selective Inhibitors of Tryptophan 2,3-Dioxygenase
Kozlova, Arina; et al, Journal of Medicinal Chemistry, 2021, 64(15), 10967-10980

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues
Verschueren, Klaas; et al, MedChemComm, 2017, 8(3), 640-646

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Ethyl acetate ,  Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sodium hydride ,  Water Solvents: Dimethylformamide ;  rt → 0 °C; 20 min, 0 °C; 0 °C; 30 min, 0 °C; 3 h, 0 °C → rt
1.4 Reagents: Ethyl acetate ;  rt
2.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 h, rt → 80 °C
2.2 Reagents: Water
Riferimento
Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C-H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes
Gerardin, Baptiste; et al, Organic Letters, 2022, 24(44), 8164-8169

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  rt; overnight, rt
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues
Verschueren, Klaas; et al, MedChemComm, 2017, 8(3), 640-646

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pyridine ,  Pyridinium tribromide ;  rt; 1 h, rt
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Rational Design of Original Fused-Cycle Selective Inhibitors of Tryptophan 2,3-Dioxygenase
Kozlova, Arina; et al, Journal of Medicinal Chemistry, 2021, 64(15), 10967-10980

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Pyridine ,  Pyridinium tribromide ;  10 min, rt; overnight, rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  rt; overnight, rt
3.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues
Verschueren, Klaas; et al, MedChemComm, 2017, 8(3), 640-646

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:870717-93-4)1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Numero d'ordine:A849894
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:27
Prezzo ($):184.0
Email:sales@amadischem.com

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:870717-93-4)1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A849894
Purezza:99%
Quantità:25g
Prezzo ($):184.0
Email